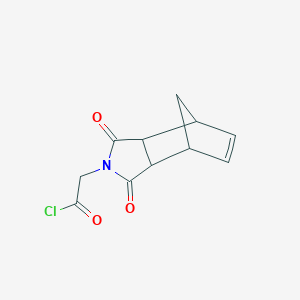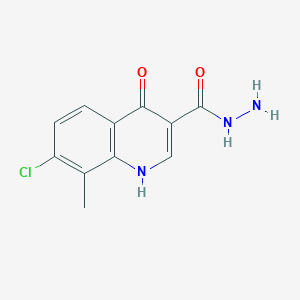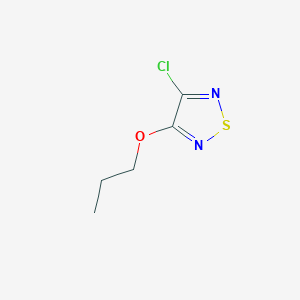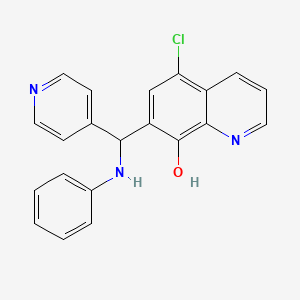
(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is a chiral amino acid derivative. It is notable for its unique structure, which includes two amino groups and a hydroxyl group on a hexanoic acid backbone. This compound is of interest in various fields, including organic chemistry, biochemistry, and pharmaceutical research, due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid typically involves multi-step organic synthesis. One common method starts with the protection of the amino groups to prevent unwanted reactions. The hydroxyl group is then introduced through selective oxidation or reduction reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as enzymatic synthesis, to achieve higher yields and specificity. These methods often use genetically engineered microorganisms to produce the compound under controlled fermentation conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design of drugs targeting specific enzymes or receptors, contributing to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions, influencing the activity of these targets. The pathways involved may include metabolic processes, signal transduction, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5S)-5-hydroxypiperidine-2-carboxylic acid: Similar in structure but with a piperidine ring.
(2S,5S)-2-amino-5-hydroxyhexanoic acid: Lacks one amino group compared to (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid.
(2S,5S)-2,6-diaminohexanoic acid: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on a hexanoic acid backbone. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
18899-29-1 |
|---|---|
Fórmula molecular |
C6H14N2O3 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5-/m0/s1 |
Clave InChI |
YSMODUONRAFBET-WHFBIAKZSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)[C@@H](CN)O |
SMILES canónico |
C(CC(C(=O)O)N)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)






![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)


![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)

